molecular formula C33H34O10 B053722 1,2,3,4-Tetra-O-acetyl-6-O-trityl-b-D-galactopyranose CAS No. 124648-92-6

1,2,3,4-Tetra-O-acetyl-6-O-trityl-b-D-galactopyranose

Cat. No.: B053722
CAS No.: 124648-92-6
M. Wt: 590.6 g/mol
InChI Key: GTJGUFOLNHYRQE-UNKWROQRSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1,2,3,4-Tetra-O-acetyl-6-O-trityl-b-D-galactopyranose is a high-purity glycosylation product. It is a derivative of galactose, a type of sugar, and is often used in various chemical and biochemical research applications. The compound is characterized by its molecular formula C33H34O10 and a molecular weight of 590.62 g/mol .

Biochemical Analysis

Preparation Methods

The synthesis of 1,2,3,4-Tetra-O-acetyl-6-O-trityl-b-D-galactopyranose typically involves the acetylation of galactose derivatives. The process includes the protection of hydroxyl groups with acetyl groups and the tritylation of the 6-hydroxyl group. The reaction conditions often involve the use of acetic anhydride and a base such as pyridine . Industrial production methods are similar but scaled up to accommodate larger quantities.

Chemical Reactions Analysis

1,2,3,4-Tetra-O-acetyl-6-O-trityl-b-D-galactopyranose undergoes various chemical reactions, including:

Common reagents used in these reactions include acetic anhydride, pyridine, and various oxidizing and reducing agents. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1,2,3,4-Tetra-O-acetyl-6-O-trityl-b-D-galactopyranose is widely used in scientific research, particularly in:

Comparison with Similar Compounds

1,2,3,4-Tetra-O-acetyl-6-O-trityl-b-D-galactopyranose is unique due to its specific acetyl and trityl protection, which makes it a valuable intermediate in glycosylation reactions. Similar compounds include:

    1,2,3,4-Tetra-O-acetyl-beta-D-glucose: Used in similar glycosylation reactions but lacks the trityl protection.

    1,2,3,4-Tetra-O-acetyl-beta-D-mannose: Another glycosylation agent with different stereochemistry.

    1,3,4,6-Tetra-O-acetyl-2-amino-2-deoxy-beta-D-glucopyranose: Used in the synthesis of glycosaminoglycans .

These compounds share similar applications but differ in their specific protective groups and stereochemistry, which influence their reactivity and suitability for different synthetic applications.

Properties

IUPAC Name

[(2R,3S,4S,5R,6S)-4,5,6-triacetyloxy-2-(trityloxymethyl)oxan-3-yl] acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C33H34O10/c1-21(34)39-29-28(43-32(42-24(4)37)31(41-23(3)36)30(29)40-22(2)35)20-38-33(25-14-8-5-9-15-25,26-16-10-6-11-17-26)27-18-12-7-13-19-27/h5-19,28-32H,20H2,1-4H3/t28-,29+,30+,31-,32-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GTJGUFOLNHYRQE-UNKWROQRSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OC1C(OC(C(C1OC(=O)C)OC(=O)C)OC(=O)C)COC(C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)O[C@H]1[C@H](O[C@H]([C@@H]([C@H]1OC(=O)C)OC(=O)C)OC(=O)C)COC(C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C33H34O10
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

590.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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